(R)-2-((4-Fluorophenoxy)methyl)piperazine
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Overview
Description
®-2-((4-Fluorophenoxy)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((4-Fluorophenoxy)methyl)piperazine typically involves the reaction of piperazine with 4-fluorophenol in the presence of a suitable base and solvent. One common method involves using polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, dichloroethane (DCE) as the solvent, and silver carbonate as the base . This method is known for its efficiency and regioselectivity.
Industrial Production Methods
Industrial production methods for ®-2-((4-Fluorophenoxy)methyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-((4-Fluorophenoxy)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the piperazine ring.
Scientific Research Applications
®-2-((4-Fluorophenoxy)methyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of ®-2-((4-Fluorophenoxy)methyl)piperazine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Fluorophenoxy)methyl)piperidine hydrochloride
- 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid
- ®-3-(4-Fluorophenoxy)pyrrolidine hydrochloride
Uniqueness
®-2-((4-Fluorophenoxy)methyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C11H15FN2O |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(2R)-2-[(4-fluorophenoxy)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2O/c12-9-1-3-11(4-2-9)15-8-10-7-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m1/s1 |
InChI Key |
POAUMNOKVCARFY-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)COC2=CC=C(C=C2)F |
Canonical SMILES |
C1CNC(CN1)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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